![molecular formula C20H19N5 B11279830 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11279830.png)

4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

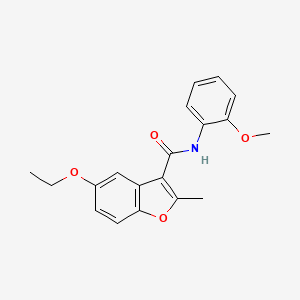

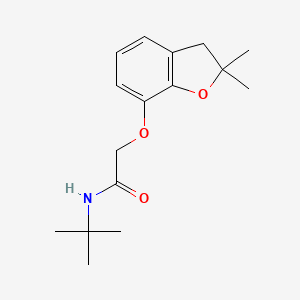

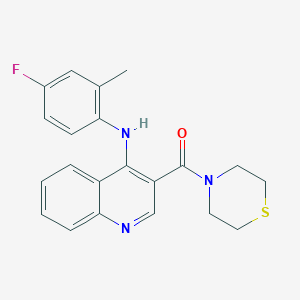

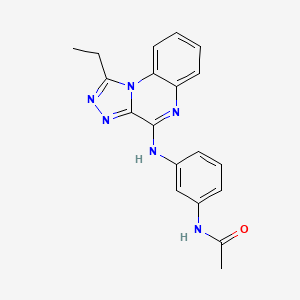

1-Ethyl-4-(3,4-dihydroisochinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]chinoxalin ist eine heterocyclische Verbindung, die in den Bereichen der medizinischen und synthetischen Chemie großes Interesse geweckt hat. Diese Verbindung gehört zur Familie der [1,2,4]Triazolo[4,3-a]chinoxaline, die für ihre vielfältigen biologischen Aktivitäten bekannt ist, darunter Antikrebs-, Antiviral- und antimikrobielle Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Ethyl-4-(3,4-dihydroisochinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]chinoxalin beinhaltet typischerweise die Cyclisierung von 1-Chlor-2-hydrazinochinoxalin mit einem geeigneten Aldehyd. Die Cyclisierung wird durch einen Oxidations-Reduktionsmechanismus unter Verwendung von Chloranil erleichtert . Die Substituenten an den Positionen 1 und 8 werden basierend auf Struktur-Wirkungs-Beziehungsstudien (SAR) ausgewählt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, ist entscheidend für die Maximierung der Ausbeute und Reinheit.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step reactions. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in a solvent like dimethylformamide (DMF) with anhydrous potassium carbonate as a base, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Ethyl-4-(3,4-dihydroisochinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]chinoxalin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Dies beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Chloranil für die Cyclisierung, Reduktionsmittel für die Hydrierung und verschiedene Nukleophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Chinoxalinderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, wodurch die biologische Aktivität der Verbindung erhöht wird .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-(3,4-dihydroisochinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]chinoxalin hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-4-(3,4-dihydroisochinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]chinoxalin beinhaltet seine Fähigkeit, in die DNA zu interkalieren, wodurch die DNA-Struktur zerstört und die Proliferation von Krebszellen gehemmt wird . Diese Verbindung reguliert pro-apoptotische Proteine wie BAX und Caspase-3 und -9 nach oben, während sie pro-oncogene Proteine wie Bcl-2 nach unten reguliert .

Wissenschaftliche Forschungsanwendungen

2-{1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its role in inhibiting specific enzymes and pathways.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. By blocking this pathway, the compound can effectively suppress tumor growth and proliferation . Additionally, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 and downregulating anti-apoptotic proteins like Bcl-2 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imidazo[1,2-a]chinoxalin: Bekannt für seine antiviralen und antikanzerogenen Eigenschaften.

Pyrazolo[1,5-a]chinoxalin: Zeigt antimikrobielle Aktivitäten.

Imidazo[1,2-a]pyrazin: Untersucht wegen seiner zytotoxischen Wirkungen auf Krebszelllinien.

Einzigartigkeit

1-Ethyl-4-(3,4-dihydroisochinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]chinoxalin sticht durch seine potente DNA-Interkalationsfähigkeit und seine Wirksamkeit gegen eine breite Palette von Krebszelllinien hervor. Seine einzigartige Struktur ermöglicht vielseitige Modifikationen, was es zu einem wertvollen Template für die Entwicklung neuer therapeutischer Wirkstoffe macht .

Eigenschaften

Molekularformel |

C20H19N5 |

|---|---|

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline |

InChI |

InChI=1S/C20H19N5/c1-2-18-22-23-20-19(21-16-9-5-6-10-17(16)25(18)20)24-12-11-14-7-3-4-8-15(14)13-24/h3-10H,2,11-13H2,1H3 |

InChI-Schlüssel |

UXGGBTZEAVPQOX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N=C2N4CCC5=CC=CC=C5C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11279764.png)

![N-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11279766.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11279776.png)

![N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11279777.png)

![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B11279792.png)

![N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11279811.png)

![Cyclohexyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11279812.png)

![ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate](/img/structure/B11279827.png)

![N~6~-butyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11279835.png)